N-(4-(aminomethyl)-2,6-dichlorophenyl)acetamide
Description
N-(4-(Aminomethyl)-2,6-dichlorophenyl)acetamide is an acetamide derivative featuring a 2,6-dichlorophenyl core substituted at the 4-position with an aminomethyl group (-CH₂NH₂) and an acetamide (-NHCOCH₃) moiety. These analogs include derivatives with sulfonamide, thiazole, or additional chlorophenyl groups, which are discussed below to infer comparative behavior .
Properties
IUPAC Name |
N-[4-(aminomethyl)-2,6-dichlorophenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O/c1-5(14)13-9-7(10)2-6(4-12)3-8(9)11/h2-3H,4,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFWLZXYTZLBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)CN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730713 | |
| Record name | N-[4-(Aminomethyl)-2,6-dichlorophenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918451-59-9 | |
| Record name | N-[4-(Aminomethyl)-2,6-dichlorophenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(aminomethyl)-2,6-dichlorophenyl)acetamide typically involves the reaction of 4-(aminomethyl)-2,6-dichlorobenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4-(aminomethyl)-2,6-dichlorobenzylamine and acetic anhydride.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent side reactions.
Procedure: The 4-(aminomethyl)-2,6-dichlorobenzylamine is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the completion of the reaction.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(aminomethyl)-2,6-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenylacetamide derivatives.
Scientific Research Applications
N-(4-(aminomethyl)-2,6-dichlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-(aminomethyl)-2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Physicochemical Comparisons
The following table summarizes key analogs and their properties:
Key Observations:
- Substituent Effects on Melting Points: The presence of sulfonamide (compound , m.p. 168–173°C) or thiazole (compound , m.p. 489–491°C) groups significantly impacts thermal stability. Bulky substituents like sulfonamide reduce packing efficiency, lowering melting points, while rigid heterocycles (e.g., thiazole) enhance intermolecular interactions, raising melting points.
Electronic and Spectroscopic Comparisons
- ³⁵Cl NQR Frequencies: In N-(2,6-dichlorophenyl)acetamide derivatives, alkyl substituents lower ³⁵Cl NQR frequencies (e.g., -CH₃ in compound ), while electron-withdrawing groups (e.g., trichloroacetyl) increase frequencies due to enhanced polarization of Cl atoms .
- Hydrogen Bonding: Thiazole-containing analogs (e.g., compound ) exhibit intermolecular N–H···N hydrogen bonds, forming infinite 1D chains that stabilize crystal packing. In contrast, sulfonamide derivatives (compound ) rely on N–H···O interactions .
Crystallographic and Conformational Analysis
- Dihedral Angles: In 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , the dihedral angle between the dichlorophenyl and thiazole rings is 79.7°, indicating significant steric hindrance. Similar analogs with planar amide groups (e.g., compound ) show smaller angles (~45–55°), favoring π-π stacking .
- Crystal Packing: Hydrogen-bonded dimers (R₂²(8) motifs) are common in thiazole derivatives, while sulfonamide analogs form layered structures via sulfonamide-oxygen interactions .
Biological Activity
N-(4-(aminomethyl)-2,6-dichlorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.
The synthesis of this compound typically involves the reaction of 4-(aminomethyl)-2,6-dichlorobenzylamine with acetic anhydride. The reaction conditions are crucial, often conducted under an inert atmosphere at low temperatures (0-5°C) to minimize side reactions. This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
This compound exhibits its biological activity through interactions with specific molecular targets. It can modulate enzyme activity and receptor functions, which are pivotal in various disease pathways. For instance, it may inhibit enzymes involved in cancer progression, leading to therapeutic effects.
Antimicrobial Properties
Research has indicated that this compound possesses notable antimicrobial properties. In vitro studies demonstrate its efficacy against a range of bacterial strains. The minimum inhibitory concentration (MIC) values place it among effective antibacterial agents when compared to standard treatments .
Anticancer Activity
One of the most promising aspects of this compound is its anticancer potential. A study highlighted its ability to induce apoptosis and autophagy in various cancer cell lines, including melanoma and pancreatic cancer. The lead compound exhibited a significant reduction in tumor growth in xenograft models, demonstrating both in vitro potency and favorable pharmacokinetic properties .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : In a controlled study involving A375 xenograft models in mice, this compound led to a substantial decrease in tumor size compared to untreated controls. The mechanism involved both apoptosis and autophagy pathways .
- Antimicrobial Efficacy : Comparative studies showed that this compound had MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating a potent antibacterial effect relative to standard antibiotics like ciprofloxacin .
Comparison with Similar Compounds
This compound can be compared with other related compounds to understand its unique properties:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| N-(4-(aminomethyl)phenyl)acetamide | Lacks chlorine substituents | Reduced reactivity |
| N-(4-(aminomethyl)-2-chlorophenyl)acetamide | Contains only one chlorine atom | Altered biological effects |
| N-(4-(aminomethyl)-2,6-dibromophenyl)acetamide | Bromine substituents instead of chlorine | Different reactivity |
The unique combination of the aminomethyl group and dichloro substitution contributes significantly to the distinct chemical and biological properties of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
